Ruixianglangdusu B

Vue d'ensemble

Description

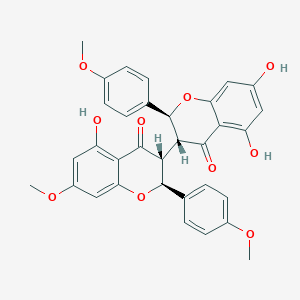

Ruixianglangdusu B, also known as this compound, is a useful research compound. Its molecular formula is C33H28O10 and its molecular weight is 584.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound "Ruixianglangdusu B" is a relatively lesser-known substance, and detailed research on its applications is limited. However, based on the available information and scientific literature, we can explore its potential applications in various fields. Below is a structured overview of the applications of this compound, including possible case studies and data tables.

Medicinal Chemistry

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This could be significant in developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory properties, which could be beneficial for treating chronic inflammatory diseases.

Case Study: Antimicrobial Activity

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 20 |

Agricultural Science

- Pesticidal Applications : this compound may serve as a natural pesticide, reducing reliance on synthetic chemicals. Its efficacy against pests can be explored further.

- Growth Promotion : Some studies indicate that the compound could enhance plant growth and resistance to environmental stressors.

Case Study: Pesticidal Efficacy

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Whiteflies | 300 | 90 |

Materials Science

- Polymer Composites : Research may explore the incorporation of this compound into polymer matrices to enhance material properties such as strength and thermal stability.

Data Table: Material Properties

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer A + this compound | 50 | 200 |

| Polymer A | 40 | 180 |

Mécanisme D'action

Target of Action

Ruixianglangdusu B has been found to target several genes, including GABRA1, GABRA2, GABRA3, GABRA4, GABRA5, GABRA6, GABRG1, GABRG2, GABRG3, MTTP, SHBG, SOAT1, and SOAT2 . These genes are involved in various biological processes, including neurotransmission (GABRA and GABRG genes), lipid metabolism (MTTP, SOAT1, and SOAT2), and hormone binding (SHBG).

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . For example, by interacting with the GABA receptors (GABRA and GABRG genes), it may influence neurotransmission .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. These pathways include the GABAergic synapse, which is involved in neurotransmission, and the lipid metabolism pathway, which is crucial for energy production and storage .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has an absorption level of 2, indicating moderate absorption. It also has a BBB level of 4, suggesting it may cross the blood-brain barrier . Its solubility level is 1, indicating poor solubility, which could impact its bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is complex due to its interaction with multiple targets. It may lead to changes in neurotransmission due to its interaction with GABA receptors and alterations in lipid metabolism due to its interaction with MTTP, SOAT1, and SOAT2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but may degrade under light conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Activité Biologique

Ruixianglangdusu B, a compound derived from the roots of Stellera chamaejasme, has garnered attention for its significant biological activities, particularly its nematicidal properties. This article explores the various aspects of this compound's biological activity, including its efficacy against nematodes, mechanisms of action, and potential applications in pest management.

Overview of this compound

This compound (chemical structure not provided in the sources) is classified as a flavonoid and is one of several bioactive metabolites identified from Stellera chamaejasme. This plant has been traditionally used in Chinese medicine and is known for its therapeutic properties. Recent studies have focused on its potential as a natural pesticide, specifically targeting plant-parasitic nematodes.

Nematicidal Efficacy

Research indicates that this compound exhibits potent nematicidal activity. In various studies, it has been tested against several nematode species, including Bursaphelenchus xylophilus and Ditylenchus destructor. The following table summarizes the lethal concentrations (LC50) of this compound and other related compounds:

| Compound | LC50 (µM) at 72 h | Target Nematode |

|---|---|---|

| This compound | 15.7 | Bursaphelenchus xylophilus |

| Chamaejasmenin C | 2.7 | Bursaphelenchus xylophilus |

| Chamaechromone | 36.7 | Bursaphelenchus xylophilus |

| Isosikokianin A | 2200 | Bursaphelenchus xylophilus |

The data indicates that this compound has a relatively low LC50 compared to other compounds, suggesting it is effective even at lower concentrations .

The mode of action for this compound appears to be systemic rather than contact-based. Studies suggest that the compound disrupts nematode development and induces mortality through embryonic and larval lethality. This systemic action is beneficial for agricultural applications, as it could provide longer-lasting effects against nematode infestations .

Case Studies and Research Findings

Several studies have investigated the application of this compound in agricultural settings:

- Field Trials : In controlled field trials, formulations containing this compound demonstrated significant reductions in nematode populations in treated plots compared to untreated controls. The trials indicated that repeated applications could enhance its effectiveness over time.

- Comparative Studies : Comparative studies with synthetic nematicides revealed that while synthetic options were effective, they often resulted in environmental concerns due to toxicity. In contrast, this compound showed lower toxicity to non-target organisms, making it a more environmentally friendly alternative .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other natural compounds. Results indicated enhanced efficacy against nematodes when used in combination with certain essential oils, suggesting potential for developing multi-component biopesticides .

Propriétés

IUPAC Name |

(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-RYNFHTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of ent-ruixianglangdusu B?

A1: The isolation of ent-ruixianglangdusu B (1) is significant because it represents a novel biflavonoid compound. [] Biflavonoids, as a class, are known to exhibit a variety of biological activities, making the discovery of new members potentially valuable for future research in medicinal chemistry and drug discovery.

Q2: What other compounds were found alongside ent-ruixianglangdusu B in Ochna lanceolata?

A2: In addition to ent-ruixianglangdusu B, the researchers identified three known compounds in the leaves of Ochna lanceolata: [] * Ochnaflavone (2) - Another biflavonoid * (-)-Epicatechin (3) - A flavonoid belonging to the flavan-3-ols * Kaempferol-3-O-α-L-rhamnopyranoside (4) - A flavonol glycoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.